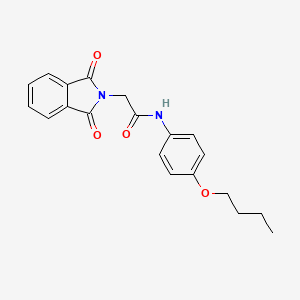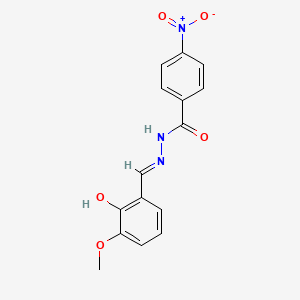![molecular formula C13H21N3O2S B11989399 4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)
4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthyl-N-[2-(pipérazin-1-yl)éthyl]benzène-1-sulfonamide est un composé appartenant à la classe des sulfonamides. Les sulfonamides sont connus pour leur large éventail d'applications, en particulier en chimie médicinale. Ce composé présente un cycle pipérazine, qui est un motif structurel courant dans les produits pharmaceutiques en raison de sa capacité à améliorer les propriétés pharmacocinétiques des molécules médicamenteuses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Méthyl-N-[2-(pipérazin-1-yl)éthyl]benzène-1-sulfonamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 4-méthylbenzènesulfonyle avec la 2-(pipérazin-1-yl)éthanamine en conditions basiques. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine ou l'hydroxyde de sodium, et le produit est purifié par recristallisation ou chromatographie .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction tels que la température, la pression et le pH est cruciale pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Méthyl-N-[2-(pipérazin-1-yl)éthyl]benzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Azoture de sodium dans le diméthylformamide (DMF) ou thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de dérivés sulfoniques.
Réduction : Formation de dérivés amines.
Substitution : Formation de dérivés substitués par l'azoture ou le thiol.
4. Applications de la recherche scientifique
Le 4-Méthyl-N-[2-(pipérazin-1-yl)éthyl]benzène-1-sulfonamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antibactériennes et antifongiques potentielles.
Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des infections bactériennes.
Industrie : Utilisé dans la production de divers produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-Méthyl-N-[2-(pipérazin-1-yl)éthyl]benzène-1-sulfonamide implique son interaction avec les enzymes bactériennes. Le groupe sulfonamide imite la structure de l'acide para-aminobenzoïque (PABA), un substrat de la dihydroptéroate synthase bactérienne. En inhibant cette enzyme, le composé empêche la synthèse de l'acide folique, qui est essentiel à la croissance et à la réplication bactériennes .
Applications De Recherche Scientifique
4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Méthyl-N-(prop-2-yn-1-yl)benzènesulfonamide
- 2-(4-Méthylpipérazin-1-yl)éthan-1-amine
- 1-Méthylpipérazine
Unicité
Le 4-Méthyl-N-[2-(pipérazin-1-yl)éthyl]benzène-1-sulfonamide est unique en raison de sa combinaison spécifique d'un cycle pipérazine et d'un groupe sulfonamide. Cette combinaison améliore ses propriétés pharmacocinétiques et élargit sa gamme d'activités biologiques par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C13H21N3O2S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
4-methyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-12-2-4-13(5-3-12)19(17,18)15-8-11-16-9-6-14-7-10-16/h2-5,14-15H,6-11H2,1H3 |
Clé InChI |
PSRMWQDBWRSQAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)


![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)

![[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate](/img/structure/B11989380.png)
![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)

